Cyclopentyl 4-Nitrobenzoate (CAS 61081-80-9): A Comprehensive Technical Guide for Drug Development Professionals
Cyclopentyl 4-Nitrobenzoate (CAS 61081-80-9): A Comprehensive Technical Guide for Drug Development Professionals
This technical guide provides an in-depth examination of Cyclopentyl 4-nitrobenzoate, a chemical intermediate of growing importance in synthetic and medicinal chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of foundational data, mechanistic insights, and field-proven experimental protocols to facilitate its effective application in research and development.
Core Physicochemical & Structural Properties
Cyclopentyl 4-nitrobenzoate is an aromatic ester characterized by a cyclopentyl ring linked to a 4-nitrobenzoyl group. This structure confers specific solubility, reactivity, and electronic properties that are critical for its role as a synthetic building block. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the lability of the ester bond.
A summary of its core properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 61081-80-9 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |
| Molecular Weight | 235.24 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 375.1°C at 760 mmHg (Predicted) | [1] |
| Density | 1.26 g/cm³ (Predicted) | [1] |
| Flash Point | 168.6°C (Predicted) | [1] |
| InChI Key | WPKVBNFXUGNXGX-UHFFFAOYSA-N |
Synthesis: The Steglich Esterification Route
The synthesis of Cyclopentyl 4-nitrobenzoate is most reliably achieved via the Steglich esterification. This method is favored for its mild reaction conditions, which are compatible with a wide range of functional groups, and its high efficiency, even with sterically hindered alcohols.[3][4]
Mechanistic Rationale & Workflow
The reaction proceeds through the activation of the carboxylic acid (4-nitrobenzoic acid) with a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[4] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial as it intercepts this intermediate to form an even more reactive acyl-pyridinium species. This "active ester" is then readily attacked by the alcohol (cyclopentanol) to furnish the desired product and releases the catalyst. The DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration.[3][4]
Caption: Workflow of the DMAP-catalyzed Steglich esterification.
Expert Insights: Causality Behind Experimental Choices
-
Why DCC? DCC is an efficient dehydrating agent that activates the carboxylic acid. The formation of the highly stable and insoluble DCU byproduct drives the reaction equilibrium forward.[3]
-
The Critical Role of DMAP: Standard DCC-mediated esterifications can be slow and prone to a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea.[4] DMAP, being a superior nucleophile to the alcohol, rapidly converts the O-acylisourea to the active ester intermediate, effectively outcompeting the side reaction and dramatically accelerating the desired ester formation.[4][5]
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the reactive intermediates and to ensure good solubility of the reactants.
Self-Validating Experimental Protocol
This protocol incorporates in-process controls to ensure reaction completion and product purity.
Materials:
-
4-Nitrobenzoic acid (1.0 eq)
-
Cyclopentanol (1.1 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq), cyclopentanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 20 minutes to control any exotherm.
-
Reaction & Monitoring (Validation Step 1): Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). The consumption of the limiting reagent (4-nitrobenzoic acid) will validate that the reaction has proceeded to completion.
-
Workup - Byproduct Removal: A white precipitate (DCU) will form. Filter the reaction mixture through a pad of Celite®, washing the filter cake with a small amount of DCM.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification & Characterization (Validation Step 2): Purify the resulting crude solid by flash column chromatography on silica gel. The purity of the collected fractions should be confirmed by TLC. Combine pure fractions and remove the solvent in vacuo. The final product's identity and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Reactivity & Applications in Drug Discovery
The utility of Cyclopentyl 4-nitrobenzoate in drug development stems from the distinct reactivity of its nitro and ester functionalities.
Nitro Group Reduction: Gateway to Bioactive Amines
The most significant transformation is the reduction of the aromatic nitro group to a primary amine (aniline). This reaction unlocks a critical pharmacophore, as the 4-aminobenzoate scaffold is present in numerous therapeutic agents.
Caption: Key synthetic routes for the reduction of the nitro group.
Expert Insights on Reagent Selection:
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, yielding high-purity aniline with water as the only byproduct. It is the preferred method for substrates that lack other reducible groups (e.g., alkynes, certain protecting groups).
-
Metal-in-Acid (Fe/HCl, SnCl₂/HCl): These are robust, classic methods suitable for a wide range of substrates and are often more cost-effective for large-scale synthesis.[6] The workup requires neutralization and removal of metal salts, which can sometimes complicate purification.
Role in Drug Design & Development
-
Scaffold for Further Synthesis: The resulting Cyclopentyl 4-aminobenzoate is a versatile intermediate. The amine can be acylated, alkylated, or converted into a diazonium salt for a host of subsequent "click chemistry" or coupling reactions, enabling the construction of complex molecular libraries for screening.[7]
-
Modulation of Physicochemical Properties: The cyclopentyl ester moiety increases the lipophilicity of the molecule compared to a simple methyl or ethyl ester. This can be strategically employed by medicinal chemists to enhance a drug candidate's membrane permeability and modulate its pharmacokinetic profile (ADME).
-
Bioisostere and Prodrug Potential: The 4-nitrobenzoate moiety itself has been investigated in various contexts. For example, 4-nitrobenzoate has been shown to inhibit coenzyme Q biosynthesis, highlighting the potential for this class of compounds to exhibit direct biological activity.[8] Furthermore, esters are frequently used as prodrugs to improve the bioavailability of a parent carboxylic acid.
Safety & Handling
As with any laboratory chemical, Cyclopentyl 4-nitrobenzoate should be handled with appropriate precautions in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]
This guide is for informational purposes only. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
-
Wikipedia. Steglich esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]
-
Bräuer, A. U., et al. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515-517. [Link]
-
Research Journal of Pharmacy and Technology. Click chemistry in drug development recent trends and application. [Link]
Sources
- 1. 61081-80-9 cyclopentyl 4-nitrobenzoate cyclopentyl 4-nitrobenzoate - CAS Database [chemnet.com]
- 2. echemi.com [echemi.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. rjptonline.org [rjptonline.org]
- 8. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
